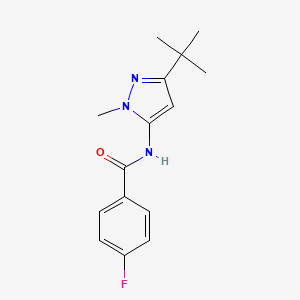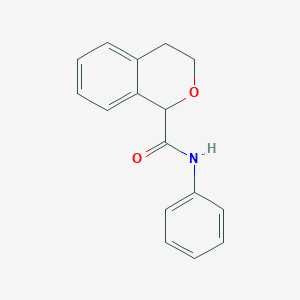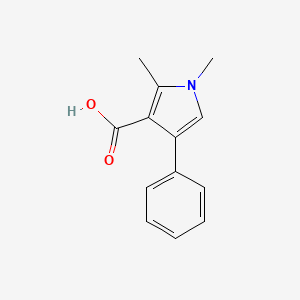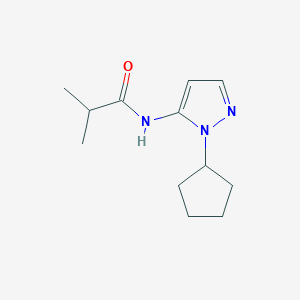
N-(5-tert-butyl-2-methylpyrazol-3-yl)-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-tert-butyl-2-methylpyrazol-3-yl)-4-fluorobenzamide, also known as BMF-044, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound belongs to the class of pyrazole derivatives and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of N-(5-tert-butyl-2-methylpyrazol-3-yl)-4-fluorobenzamide is not yet fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer development.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit the activity of NF-κB, and reduce the production of pro-inflammatory cytokines. In vivo studies have also shown that this compound can reduce tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-tert-butyl-2-methylpyrazol-3-yl)-4-fluorobenzamide has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily confirmed using standard analytical techniques. Additionally, this compound has shown promising results in various in vitro and in vivo studies, making it a potential candidate for further research. However, one of the limitations of this compound is its limited solubility in water, which can affect its bioavailability.
Orientations Futures
There are several future directions for research on N-(5-tert-butyl-2-methylpyrazol-3-yl)-4-fluorobenzamide. One of the significant areas of research is in the development of this compound-based cancer therapies. Additionally, further studies are needed to understand the mechanism of action of this compound fully. Other potential areas of research include the development of this compound-based anti-inflammatory therapies and the study of its potential applications in other diseases.
Conclusion:
This compound is a promising chemical compound that has gained significant attention in the field of scientific research. Its potential applications in cancer therapy, anti-inflammatory therapy, and other areas make it a potential candidate for further research. However, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various areas of scientific research.
Méthodes De Synthèse
The synthesis of N-(5-tert-butyl-2-methylpyrazol-3-yl)-4-fluorobenzamide involves the reaction of 4-fluorobenzoyl chloride with 5-tert-butyl-2-methylpyrazole in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. Other methods of synthesis have also been reported, including the use of different pyrazole derivatives and various reaction conditions.
Applications De Recherche Scientifique
N-(5-tert-butyl-2-methylpyrazol-3-yl)-4-fluorobenzamide has shown potential applications in various areas of scientific research. One of the significant applications is in the field of cancer research. Studies have shown that this compound can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has also been studied for its anti-inflammatory and anti-oxidant properties, making it a promising compound for the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
N-(5-tert-butyl-2-methylpyrazol-3-yl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O/c1-15(2,3)12-9-13(19(4)18-12)17-14(20)10-5-7-11(16)8-6-10/h5-9H,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXABSMLJIUIDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7501016.png)

![1-[4-(4-Pyrazol-1-ylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7501019.png)
![6-(4-fluorophenyl)-N-(2-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501021.png)
![N-[(2-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7501033.png)
![N-benzyl-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501044.png)

![3,5-dimethoxy-N-(5-propan-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B7501059.png)

![(1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(2-ethylpiperidin-1-yl)methanone](/img/structure/B7501072.png)

![N-(4-chloro-1-methyl-1H-pyrazol-3-yl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501076.png)
